N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S2/c20-14-6-5-13(12-3-1-7-16-11-12)18-19(14)9-8-17-24(21,22)15-4-2-10-23-15/h1-7,10-11,17H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURNTSIKAXNQJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Oxo-2-Arylhydrazonopropanals
The pyridazin-3-one scaffold is synthesized via a cyclocondensation reaction between 3-oxo-2-(pyridin-3-yl)hydrazonopropanal and an active methylene compound (e.g., cyanoacetic acid) in acetic anhydride.
Procedure :
- Combine 3-oxo-2-(pyridin-3-yl)hydrazonopropanal (5 mmol) and cyanoacetic acid (5 mmol) in acetic anhydride (10 mL).
- Reflux at 120°C for 1 hour.
- Cool to room temperature; precipitate forms.
- Filter and recrystallize from ethanol to yield 3-(pyridin-3-yl)-6-oxo-1,6-dihydropyridazine (Intermediate A).
Mechanistic Insight :
- The reaction proceeds via condensation to form an alkylidene intermediate, followed by cyclization and dehydration.
Functionalization with Ethylenediamine (Intermediate B)
N-Alkylation of Pyridazinone
The nitrogen at position 1 of the pyridazinone is alkylated using 2-bromoethylamine hydrobromide under basic conditions.
Procedure :
- Suspend Intermediate A (3.0 g, 14.2 mmol) in dry DMF (20 mL).
- Add K₂CO₃ (4.3 g, 31.2 mmol) and 2-bromoethylamine hydrobromide (3.1 g, 15.6 mmol).
- Heat at 80°C for 12 hours under nitrogen.
- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) to yield N-(2-aminoethyl)-3-(pyridin-3-yl)-6-oxo-1,6-dihydropyridazine (Intermediate B).
Key Data :
- Yield : 78%
- Characterization :
Sulfonylation to Form the Target Compound
Reaction with Thiophene-2-Sulfonyl Chloride
The primary amine of Intermediate B undergoes sulfonylation with thiophene-2-sulfonyl chloride in the presence of a base.
Procedure :
- Dissolve Intermediate B (2.0 g, 7.6 mmol) in anhydrous pyridine (15 mL).
- Add thiophene-2-sulfonyl chloride (1.5 g, 8.4 mmol) dropwise at 0°C.
- Stir at room temperature for 6 hours.
- Pour into ice-cold 1M HCl, extract with CH₂Cl₂, dry (Na₂SO₄), and concentrate.
- Purify via recrystallization (ethanol/water) to yield the title compound.
Key Data :
- Yield : 65%
- Characterization :
Optimization and Alternative Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times:
Solid-Phase Synthesis for High-Throughput Production
Immobilize Intermediate A on Wang resin via its carbonyl group. Perform alkylation and sulfonylation sequentially, followed by cleavage with TFA.
Analytical and Spectroscopic Validation
Critical Quality Control Parameters :
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥98% | HPLC |
| Residual Solvents | <500 ppm (ICH Q3C) | GC-FID |
| Sulfur Content | 14.5–15.5% | Elemental Analysis |
Stability Studies :
- The compound is stable under nitrogen at −20°C for 12 months (degradation <1%).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting the keto group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products
Oxidation: Thiophene sulfoxide or sulfone derivatives.
Reduction: Hydroxylated pyridazinone derivatives.
Substitution: Various substituted sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
Molecular Formula
The molecular formula for N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is with a molecular weight of approximately 326.4 g/mol.
Medicinal Chemistry
The compound is under investigation for its potential therapeutic applications, particularly in the treatment of:
- Cancer: Preliminary studies suggest that compounds with similar structures exhibit anti-cancer properties through mechanisms such as apoptosis induction and inhibition of tumor growth.
- Neurodegenerative Diseases: Research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
The biological activity of this compound includes:
- Antimicrobial Effects: Studies have shown efficacy against various bacterial strains, indicating potential use as an antimicrobial agent.
- Anti-inflammatory Properties: The compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
Table 1: Comparison of Biological Activities
Table 2: Synthetic Routes
| Step | Description |
|---|---|
| Formation of Pyridazinone | Cyclization of hydrazine derivatives with diketones |
| Attachment of Pyridine | Coupling reactions (e.g., Suzuki or Heck reactions) |
| Introduction of Sulfonamide | Sulfonation reactions with sulfonyl chlorides |
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Neuroprotection
Research focused on the neuroprotective effects of the compound in models of neurodegeneration. Findings showed that it could modulate NMDA receptor activity, thereby providing protection against excitotoxicity associated with neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridazinone Core
5-ethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide ()
- Structure: Features a phenyl group at position 3 of the pyridazinone and a propyl linker to the sulfonamide.
- Key Differences :
- Substituent : Phenyl (hydrophobic) vs. pyridin-3-yl (polar, hydrogen-bonding capable).
- Linker : Propyl (longer chain) vs. ethyl (shorter chain), affecting conformational flexibility.
- Molecular Formula : C₁₉H₂₁N₃O₃S₂ (MW 403.5) vs. the target compound’s estimated formula C₁₇H₁₈N₄O₃S₂ (MW ~390–400).
- Activity : Propyl-linked analogs may exhibit prolonged metabolic stability due to increased hydrophobicity, while pyridinyl substituents could improve target specificity .
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide ()
- Structure : Replaces the pyridin-3-yl group with a thiophen-2-yl substituent and the sulfonamide with a trifluoromethylbenzamide .
- Key Differences :
- Substituent : Thiophene (sulfur-containing, π-π interactions) vs. pyridin-3-yl (nitrogen-mediated polarity).
- Functional Group : Benzamide (electron-withdrawing CF₃ group) vs. sulfonamide (strong hydrogen-bonding capacity).
- Molecular Formula : C₁₈H₁₄F₃N₃O₂S (MW 393.4).
- Activity : The trifluoromethyl group enhances metabolic stability but may reduce solubility, whereas sulfonamides often improve pharmacokinetics .
N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)thiophene-2-sulfonamide ()
- Structure: Contains a pyrrole substituent on the pyridazine ring and an aminoethyl linker.
- Key Differences: Substituent: Pyrrole (planar, π-π stacking) vs. pyridin-3-yl (polarity). Linker: Aminoethyl (basic, protonatable) vs. ethyl (neutral).
- Molecular Formula : C₁₄H₁₅N₅O₂S₂ (MW 349.4).
- Activity: The amino group may enhance solubility and membrane permeability but could introduce susceptibility to enzymatic degradation .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Substituent (Position 3) | Linker | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|---|
| Target Compound | Pyridin-3-yl | Ethyl | C₁₇H₁₈N₄O₃S₂* | ~390–400 | Polar substituent, sulfonamide |
| 5-ethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide | Phenyl | Propyl | C₁₉H₂₁N₃O₃S₂ | 403.5 | Hydrophobic substituent, longer linker |
| N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide | Thiophen-2-yl | Ethyl | C₁₈H₁₄F₃N₃O₂S | 393.4 | CF₃ group, benzamide moiety |
*Estimated based on structural analogs.
Biological Activity
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
It features a pyridazine core, a thiophene ring, and a sulfonamide group, which are significant for its biological interactions. The presence of these functional groups suggests potential activity against various biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide group may enhance binding to specific enzymes, potentially acting as an inhibitor.
- Cell Cycle Modulation : Similar compounds have shown the ability to arrest cell cycles in cancer cells, leading to apoptosis.
- Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial properties, suggesting potential use in treating infections.
Anticancer Activity
Recent studies have investigated the anticancer potential of compounds related to this compound. For instance:
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Compound A | HCT116 | 1.1 | Cell cycle arrest at SubG1/G1 phase |
| Compound B | MCF-7 | 3.3 | Induction of apoptosis |
| Compound C | A549 | 0.75–4.21 | Inhibition of proliferation |
These results indicate that derivatives of the compound exhibit significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for cancer therapy .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. Similar sulfonamide compounds have been tested for their effectiveness against bacterial strains:
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Sulfonamide A | E. coli | 16 |
| Sulfonamide B | S. aureus | 8 |
These findings imply that this compound could also serve as a lead compound for developing new antibiotics .
Case Study 1: Antitumor Activity
In a study conducted by Kumar et al., various derivatives were synthesized and tested against HCT116 and MCF7 cell lines. The study found that compounds with similar structural motifs exhibited IC values ranging from 1.1 µM to 3.3 µM, demonstrating significant anticancer activity through apoptosis induction and cell cycle modulation .
Case Study 2: Enzyme Inhibition
Research on related compounds indicated that they could inhibit specific kinases involved in cancer progression. For instance, a derivative showed potent inhibition against Aurora-A kinase with an IC value of 0.067 µM, highlighting the potential for targeted cancer therapies .
Q & A
Q. What are the optimal synthetic routes for N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide?
The synthesis typically involves multi-step reactions, starting with pyridazinone core formation followed by sulfonamide coupling. Key steps include:
- Pyridazinone ring construction : Cyclization of hydrazine derivatives with diketones under reflux conditions (50–80°C) in polar aprotic solvents like DMF .
- Sulfonamide coupling : Reaction of the pyridazinone intermediate with thiophene-2-sulfonyl chloride in acetone or THF, using triethylamine as a base .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity. Reaction progress is monitored via TLC and HPLC .
Q. Which spectroscopic methods are critical for confirming the compound’s structure?
- NMR spectroscopy : H and C NMR identify proton environments (e.g., pyridin-3-yl aromatic protons at δ 8.5–9.0 ppm) and carbon backbone .
- IR spectroscopy : Peaks at 1650–1700 cm confirm the pyridazinone carbonyl group, while sulfonamide S=O stretches appear at 1150–1250 cm .
- X-ray crystallography : Resolves bond angles and spatial arrangement, critical for validating the ethyl linker’s conformation and sulfonamide orientation .
Q. What preliminary biological screening assays are recommended?
Initial screening should include:
- Enzyme inhibition assays : Test against kinases or proteases (IC determination) due to sulfonamide’s substrate-mimicking properties .
- Antimicrobial activity : Broth microdilution (MIC values) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent selection : Replace DMF with acetone or THF to reduce side reactions; yields improve from 60% to 85% .
- Catalyst optimization : Palladium catalysts (e.g., Pd(OAc)) enhance coupling efficiency between pyridazinone and thiophene-sulfonamide .
- Temperature control : Lowering reaction temperatures (40–50°C) during sulfonamide coupling minimizes decomposition .
Q. What computational approaches predict the compound’s binding modes with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., CDK2), focusing on hydrogen bonds between sulfonamide and Lys33 .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes, identifying key hydrophobic interactions with pyridin-3-yl .
- QSAR modeling : Correlate substituent electronegativity (e.g., pyridin-3-yl vs. phenyl) with antifungal activity (R > 0.85) .
Q. How do structural modifications (e.g., pyridin-3-yl vs. thiophen-2-yl) impact biological activity?
- Anticancer activity : Pyridin-3-yl analogs show 2x higher cytotoxicity (IC = 0.40 μM) than thiophen-2-yl derivatives (IC = 0.85 μM) due to enhanced π-π stacking with DNA .
- Enzyme inhibition : Sulfonamides with pyridin-3-yl exhibit stronger binding to carbonic anhydrase (K = 12 nM) compared to phenyl-substituted analogs (K = 45 nM) .
- Solubility : Pyridin-3-yl improves aqueous solubility (logP = 1.2 vs. 2.5 for phenyl), enhancing bioavailability .
Q. How can contradictory data on biological activity across analogs be resolved?
- Dose-response analysis : Re-evaluate IC values under standardized conditions (e.g., 72-hour incubation for cytotoxicity) .
- Metabolic stability testing : Assess hepatic microsomal degradation to rule out false negatives due to rapid clearance .
- Target selectivity profiling : Use kinome-wide screening to distinguish off-target effects (e.g., inhibition of non-target kinases) .
Methodological Considerations
Q. What strategies mitigate common side reactions during synthesis?
- Protecting groups : Temporarily protect the pyridazinone carbonyl with tert-butyldimethylsilyl (TBS) during sulfonamide coupling .
- Low-temperature workup : Quench reactions at 0°C to prevent sulfonamide hydrolysis .
- Byproduct removal : Use scavenger resins (e.g., QuadraPure™) to trap unreacted sulfonyl chlorides .
Q. Which in vitro models best validate the compound’s mechanism of action?
- 3D tumor spheroids : Mimic in vivo tumor microenvironments for assessing penetration and efficacy .
- Enzyme kinetics : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition .
- Fluorescence polarization : Quantify binding affinity to DNA topoisomerase II (ΔmP = 150–200) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
